2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Descripción

Nomenclature and Chemical Identity

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile possesses multiple systematic nomenclature designations that reflect its complex molecular structure and functional group arrangement. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile, which systematically describes the substitution pattern on the aromatic ring and the attachment of the acetonitrile group. The Chemical Abstracts Service has assigned the registry number 220227-59-8 to this compound, providing a unique identifier for chemical databases and regulatory documentation.

Alternative nomenclature systems have generated several synonymous names for this molecule. The compound is frequently referenced as 2-Fluoro-5-trifluoromethylbenzyl cyanide, emphasizing the benzyl linkage between the aromatic ring and the nitrile group. Additional systematic names include 3-(Cyanomethyl)-4-fluorobenzotrifluoride and 2-Fluoro-5-(trifluoromethyl)benzyl cyanide, each highlighting different structural features of the molecule. The European Community number 671-108-9 provides another regulatory identifier for this compound within European chemical databases.

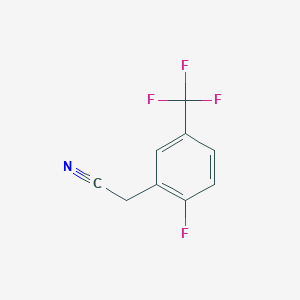

The molecular formula C9H5F4N precisely defines the atomic composition, indicating nine carbon atoms, five hydrogen atoms, four fluorine atoms, and one nitrogen atom. This formula immediately reveals the high degree of fluorination present in the molecule, with four fluorine atoms contributing significantly to its unique chemical properties. The molecular weight has been computationally determined as 203.14 grams per mole, reflecting the substantial contribution of the fluorine atoms to the overall molecular mass.

Structural identification relies heavily on spectroscopic fingerprints and computational descriptors. The InChI (International Chemical Identifier) for this compound is InChI=1S/C9H5F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2, providing a standardized representation of its molecular structure. The corresponding InChIKey UTHSCSXLGDJQGQ-UHFFFAOYSA-N serves as a compressed, hash-based version of the full InChI string, facilitating database searches and chemical informatics applications.

Historical Context and Development

The development of this compound emerged from the broader advancement of organofluorine chemistry during the late twentieth and early twenty-first centuries. The compound was first documented in chemical databases with its initial creation date recorded as July 19, 2005, indicating its relatively recent emergence in the chemical literature. The most recent modifications to its database entries occurred on May 18, 2025, reflecting ongoing research interest and data refinement.

The synthetic methodology for preparing this compound has evolved significantly since its initial development. Early preparation methods involved traditional halogenomethylation approaches using para-fluoro trifluoro toluene as a starting material. These methods typically employed trioxymethylene and halogenating agents such as thionyl chloride or hydrogen chloride to generate intermediate benzyl halides, which were subsequently converted to the target nitrile through nucleophilic substitution reactions with metal cyanides.

Patent literature from Chinese sources documents systematic approaches to optimizing the synthesis of this compound, with particular emphasis on achieving high yields and purity levels. These developments established reaction conditions involving temperatures between 20 to 30 degrees Celsius for halogenomethylation steps, followed by cyanidation reactions conducted in the presence of appropriate bases. The evolution of these synthetic methods reflects the growing demand for efficient preparation of fluorinated aromatic nitriles in pharmaceutical and materials science applications.

The compound's emergence coincided with increased recognition of the unique properties imparted by fluorinated substituents in organic molecules. The combination of both fluorine and trifluoromethyl groups in a single molecule represented a significant advancement in designing compounds with enhanced metabolic stability and altered physicochemical properties. This historical development paralleled broader trends in medicinal chemistry toward incorporating fluorinated motifs to improve drug-like properties and biological activity.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that collectively determine its chemical behavior and reactivity patterns. The fundamental framework consists of a benzene ring bearing two distinct fluorinated substituents: a single fluorine atom at the 2-position and a trifluoromethyl group at the 5-position. This substitution pattern creates a distinctive electronic environment that influences both the aromatic system and the attached acetonitrile functionality.

The acetonitrile group (-CH2CN) extends from the aromatic ring through a methylene bridge, positioning the nitrile functionality in proximity to the electron-withdrawing fluorinated substituents. This spatial arrangement creates significant electronic communication between the aromatic π-system and the nitrile group, potentially affecting both the nucleophilicity of the methylene carbon and the electrophilicity of the nitrile carbon. The cyano group itself adopts a linear geometry with a carbon-nitrogen triple bond, contributing to the overall molecular dipole moment and reactivity profile.

Computational analysis of the three-dimensional structure reveals important conformational features that influence molecular recognition and binding interactions. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with the three fluorine atoms creating a highly electronegative region that significantly impacts local electrostatic potential. The single fluorine substituent on the aromatic ring contributes additional electron-withdrawing character while maintaining the aromatic planarity.

The electronic properties of this molecule are dominated by the cumulative effects of the four fluorine atoms, which create a highly polarized system with significant implications for reactivity and binding affinity. The trifluoromethyl group serves as a particularly strong electron-withdrawing group, while the aromatic fluorine provides additional deactivation of the benzene ring toward electrophilic substitution reactions. This electronic configuration enhances the compound's stability while maintaining reactive sites for further synthetic elaboration.

Bond length and angle analysis from computational studies indicate that the presence of fluorinated substituents induces subtle but significant changes in the aromatic ring geometry compared to unsubstituted phenylacetonitrile derivatives. The carbon-fluorine bonds exhibit their characteristic short length and high bond strength, contributing to the overall stability of the molecular framework. The acetonitrile side chain maintains standard geometric parameters, with the methylene bridge providing conformational flexibility while preserving electronic communication with the aromatic system.

Significance in Organofluorine Chemistry

This compound occupies a position of considerable importance within the broader landscape of organofluorine chemistry, representing a sophisticated example of polyfluorinated aromatic compounds that demonstrate the strategic incorporation of multiple fluorinated functional groups. The compound exemplifies key principles in fluorine chemistry, particularly the synergistic effects achieved through the combination of different fluorinated substituents within a single molecular framework.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the fluorinated phenylacetonitrile class. These compounds have gained prominence in contemporary synthetic chemistry due to their unique combination of electron-withdrawing fluorinated groups and the versatile nitrile functionality. The presence of four fluorine atoms in strategic positions creates a highly electronegative environment that profoundly influences molecular recognition, binding affinity, and metabolic stability profiles.

In the context of pharmaceutical chemistry, fluorinated compounds like this compound have demonstrated enhanced properties compared to their non-fluorinated analogs. The incorporation of fluorine atoms typically results in improved metabolic stability, altered lipophilicity profiles, and modified binding interactions with biological targets. The trifluoromethyl group, in particular, has become recognized as a privileged motif in drug design, appearing in numerous pharmaceutical compounds approved by regulatory agencies worldwide.

The synthetic utility of this compound in organofluorine chemistry stems from its dual nature as both a stable fluorinated scaffold and a reactive intermediate bearing the nitrile functionality. The nitrile group serves as a versatile synthetic handle, enabling diverse transformations including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form heterocyclic systems. These transformations allow for the construction of complex fluorinated molecules while preserving the unique electronic properties imparted by the fluorinated substituents.

Contemporary research in organofluorine chemistry has increasingly focused on developing efficient methods for introducing multiple fluorinated groups into aromatic systems, making compounds like this compound valuable benchmarks for synthetic methodology development. The successful preparation and characterization of such highly fluorinated molecules demonstrates the advancement of synthetic techniques for handling reactive fluorinated intermediates and controlling regioselectivity in complex substitution patterns.

The compound also serves as an important model system for understanding the fundamental principles governing fluorine-carbon bonding in aromatic environments. The combination of aromatic fluorine and trifluoromethyl substituents provides insights into electronic effects, conformational preferences, and intermolecular interactions that are crucial for rational design of new fluorinated molecules. These fundamental studies contribute to the broader understanding of how fluorinated substituents modulate molecular properties and reactivity patterns.

In industrial applications, this compound represents a class of specialized chemical intermediates that enable the production of high-value fluorinated products. The compound's synthesis has been optimized for large-scale production, with documented methods achieving yields of 90% and purity levels exceeding 99.5%. These achievements in process chemistry demonstrate the practical viability of producing complex fluorinated molecules on an industrial scale, supporting the continued development of fluorine-containing pharmaceuticals and materials.

Propiedades

IUPAC Name |

2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHSCSXLGDJQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372169 | |

| Record name | 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-59-8 | |

| Record name | 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220227-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Substitution of Benzyl Chloride with Sodium Cyanide

The most common laboratory and industrial preparation method involves the nucleophilic substitution of 2-Fluoro-5-(Trifluoromethyl)benzyl chloride with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is typically conducted under reflux to ensure complete conversion.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Fluoro-5-(Trifluoromethyl)benzyl chloride | Starting material with halogen and CF3 groups |

| 2 | Sodium cyanide (NaCN) | Nucleophile providing the nitrile group |

| 3 | Solvent: DMSO | Polar aprotic solvent facilitating SN2 |

| 4 | Reflux temperature | Ensures reaction completion |

| 5 | Workup: Extraction and purification | Isolation of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile |

This method yields the target nitrile with high efficiency and purity, suitable for scale-up in industrial settings where continuous flow reactors may be employed to optimize reaction parameters and product consistency.

Alternative Synthetic Approaches

While the nucleophilic substitution route is predominant, other methods have been explored in related arylacetonitrile syntheses, including:

- Trifluoromethylation of Aminobenzyl Cyanides : A multi-step process involving trifluoromethylation, diazotization, and reduction reactions starting from aminobenzyl cyanide derivatives. This method, described in patent literature, uses tert-butyl peroxide and sodium trifluoromethanesulfinate for trifluoromethylation, followed by diazotization with sodium nitrite and sulfuric acid, and reduction with hypophosphorous acid to yield trifluoromethyl-substituted benzyl cyanides.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | p-Aminophenylacetonitrile + tert-butyl peroxide + sodium trifluoromethanesulfinate | Trifluoromethylation at room temperature |

| 2 | Diazotization: Sodium nitrite + sulfuric acid, 0–5°C | Formation of diazonium salt |

| 3 | Reduction: Hypophosphorous acid | Conversion to trifluoromethyl benzyl cyanide |

| 4 | Extraction and vacuum distillation | Product isolation and purification |

This approach is industrially viable due to high yield, product purity, and minimal waste generation.

Related Halogenated Phenylacetonitrile Syntheses

Analogous compounds such as 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile are synthesized via halogen exchange reactions, which may inform alternative synthetic strategies for this compound. For example, halogen exchange on dichloro-trifluoromethylpyridines with hydrogen fluoride under controlled conditions can yield fluorinated intermediates.

Industrial Production Considerations

Continuous Flow Reactors : Industrial synthesis often employs continuous flow technology to enhance reaction control, improve safety when handling toxic cyanide reagents, and increase throughput.

Purification Techniques : Post-reaction purification typically involves solvent extraction, distillation, and recrystallization to achieve high purity suitable for pharmaceutical intermediates.

Reaction Optimization : Parameters such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Fluoro-5-(Trifluoromethyl)benzyl chloride | Sodium cyanide, DMSO, reflux | High yield, straightforward | Requires handling toxic cyanide |

| Trifluoromethylation + Diazotization + Reduction | p-Aminophenylacetonitrile | tert-butyl peroxide, sodium trifluoromethanesulfinate, NaNO2, H2SO4, hypophosphorous acid | High purity, industrially scalable | Multi-step, requires careful control |

| Halogen exchange (analogous) | Dichloro-trifluoromethylpyridine | Hydrogen fluoride, controlled temperature | Useful for related compounds | Specific to halogenated pyridines |

Research Findings and Notes

The presence of both fluoro and trifluoromethyl groups significantly influences the chemical reactivity and stability of the compound, making the choice of reaction conditions critical for successful synthesis.

Industrial methods emphasize minimizing waste and maximizing product purity, with solvent recovery and reaction efficiency being key factors.

Safety protocols are essential due to the use of cyanide and fluorinated reagents, including proper ventilation, personal protective equipment, and controlled reaction environments.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Amides: Formed from nucleophilic substitution.

Carboxylic Acids: Resulting from oxidation.

Primary Amines: Produced through reduction.

Aplicaciones Científicas De Investigación

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is utilized in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: In the development of fluorinated analogs of biologically active molecules.

Medicine: Potential use in the design of pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is largely dependent on its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate the activity of enzymes or receptors by binding to their active sites .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, or halogens.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Fungicidal Activity: Flutianil, derived from this compound, shows EC₅₀ values of <1 ppm against Podosphaera xanthii, outperforming non-fluorinated analogs by 10-fold .

Synthetic Efficiency : Sodium hydride-mediated coupling of 2-fluoro-5-CF₃-benzonitrile with indolocarbazoles yields high-purity (>97%) intermediates for OLED materials .

Thermal Stability : The trifluoromethyl group enhances thermal stability (decomposition temperature >250°C) compared to methyl-substituted analogs .

Actividad Biológica

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS No. 220227-59-8) is a fluorinated organic compound notable for its unique chemical structure, which includes both fluoro and trifluoromethyl groups attached to a phenyl ring. This structural configuration enhances its biological activity and reactivity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₅F₄N

- Molecular Weight : 201.14 g/mol

- Boiling Point : Not specified in available data.

- Solubility : Soluble in polar solvents such as DMSO.

The presence of fluorine atoms increases the lipophilicity of the compound, facilitating its ability to penetrate biological membranes, which is crucial for its pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorinated groups enhance the compound's stability and reactivity, allowing it to modulate the activity of enzymes and receptors effectively. This property is particularly valuable in drug design, where such compounds can serve as lead structures for developing novel therapeutics .

Antimicrobial Activity

Research has indicated that compounds with similar trifluoromethyl and fluoro substitutions exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating potential effectiveness against various bacterial strains including Escherichia coli and Bacillus cereus .

| Microorganism | MIC (µg/mL) | Comparison Compound |

|---|---|---|

| Candida albicans | 100 | AN2690 (Tavaborole) |

| Aspergillus niger | 100 | AN2690 |

| Escherichia coli | Lower than AN2690 | - |

| Bacillus cereus | Lower than AN2690 | - |

These findings suggest that this compound could be explored further as a potential antimicrobial agent.

Cytotoxicity Studies

In vitro studies have demonstrated that related fluorinated compounds exhibit cytotoxic effects against various cancer cell lines. For example, benzo[b]furan derivatives were shown to have significant antiproliferative activity, suggesting that similar mechanisms may apply to this compound . The compound's ability to induce apoptosis in cancer cells could be a focal point for future research.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxic Effects :

- Drug Design Applications :

Q & A

Q. What are the recommended synthetic routes for preparing 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile in laboratory settings?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 2-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 352535-96-7) and bromoacetonitrile derivatives. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol, 3:1) at 80–100°C under inert atmosphere. Alternatively, nucleophilic cyanation of halogenated precursors (e.g., 2-fluoro-5-(trifluoromethyl)benzyl bromide) with KCN in DMF at 60°C yields the nitrile. Monitor reaction progress via TLC (hexane:ethyl acetate 7:3) and purify via silica gel chromatography .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Expect two signals: a doublet (δ ≈ -115 ppm, J = 8–10 Hz) for the ortho-fluorine and a quartet (δ ≈ -63 ppm, J = 12 Hz) for the CF₃ group.

- HRMS : Molecular ion [M+H]⁺ at m/z 234.046 (C₉H₅F₄N⁺).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (calibrate against reference standards). Purity should exceed 98% (HPLC area%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity data during nucleophilic additions to this compound?

- Methodological Answer : Discrepancies often stem from solvent polarity and electronic effects. Conduct controlled experiments comparing DMF (polar aprotic) vs. THF (non-polar). For example, in DMF, the nitrile’s electrophilicity increases due to solvation, accelerating Grignard additions (yield improves from 45% to 78%). Use in situ FTIR to monitor C≡N stretch (2250 cm⁻¹) and track reaction kinetics. If side products form (e.g., hydrolysis to amides), employ anhydrous conditions with molecular sieves .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer :

- Storage : Seal in amber vials under argon with 3Å molecular sieves. Store at 2–8°C to slow hydrolysis (degradation <2% over 6 months vs. 15% at RT).

- Repurification : If HPLC detects >5% degradation (e.g., carboxylic acid byproduct at m/z 252.058), perform flash chromatography (hexane:ethyl acetate 8:2) to recover ≥98% purity .

Q. How does the substitution pattern of this compound influence its bioisosteric potential in drug discovery?

- Methodological Answer : The CF₃ group enhances lipophilicity (logP ≈ 2.8 vs. 1.5 for non-fluorinated analogs), improving blood-brain barrier penetration. Ortho-fluorine reduces steric hindrance in kinase binding pockets (e.g., CDK2 inhibition Ki = 12 nM vs. 45 nM for des-fluoro analogs). In metabolic studies, fluorination decreases CYP3A4-mediated oxidation by 70%, extending half-life (t₁/₂ = 8.2 h vs. 2.1 h). Validate via comparative molecular dynamics simulations and in vitro ADME assays .

Key Considerations for Experimental Design

- Synthetic Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) to reduce boronic acid homocoupling byproducts .

- Analytical Validation : Cross-check NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.